1,3,4-Trimethylquinolin-1-ium iodide
Description
1,3,4-Trimethylquinolin-1-ium iodide is a quaternary ammonium salt derived from the quinoline scaffold, featuring methyl substituents at positions 1, 3, and 4 of the heteroaromatic ring.
Properties
CAS No. |
66396-29-0 |
|---|---|
Molecular Formula |
C12H14IN |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
1,3,4-trimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C12H14N.HI/c1-9-8-13(3)12-7-5-4-6-11(12)10(9)2;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI Key |
DORATBCIYHHLLZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=CC=CC=C2[N+](=C1)C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Trimethylquinolin-1-ium iodide can be synthesized through the N-alkylation of 1,3,4-trimethylquinoline with an alkylating agent such as methyl iodide. The reaction typically proceeds under mild conditions, often at room temperature, and can be carried out in a solvent-free environment or using an appropriate solvent like acetonitrile. The reaction yields the quaternary ammonium salt in high purity .
Industrial Production Methods
Industrial production of 1,3,4-trimethylquinolin-1-ium iodide involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trimethylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to the corresponding tertiary amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halide exchange reactions can be carried out using sodium chloride or sodium bromide in an appropriate solvent.
Major Products Formed
Oxidation: Quinolinium N-oxide derivatives.
Reduction: Tertiary amine derivatives.
Substitution: Different quaternary ammonium salts with varying halide ions.
Scientific Research Applications
1,3,4-Trimethylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinoline derivatives and as a reagent in organic synthesis.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme interactions and cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,4-trimethylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows the compound to bind to negatively charged sites on proteins and other biomolecules, potentially inhibiting or modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related quinolinium iodide derivatives, emphasizing substituent patterns, physical properties, and functional applications. Key compounds include 1-(3-Iodopropyl)-4-methylquinolin-1-ium iodide, Lepidine Isoamyl Iodide, 1,2-dimethylquinolin-1-ium iodide, and 3-bromo-1-methylquinolin-1-ium iodide.
Structural and Substituent Variations
- 1,3,4-Trimethylquinolin-1-ium Iodide: Features three methyl groups at positions 1, 3, and 3. This substitution pattern likely increases steric hindrance and lipophilicity compared to mono- or di-substituted analogs.
- 1-(3-Iodopropyl)-4-methylquinolin-1-ium Iodide (): Contains a 3-iodopropyl chain at position 1 and a methyl group at position 4.
- Lepidine Isoamyl Iodide (1-Isopentyl-4-methylquinolin-1-ium iodide) (): Substituted with an isoamyl (3-methylbutyl) group at position 1 and a methyl group at position 4. The longer alkyl chain enhances hydrophobicity, which may reduce aqueous solubility but improve compatibility with organic matrices .
- 1,2-Dimethylquinolin-1-ium Iodide (CAS 876-87-9) (): Methyl groups at positions 1 and 2. The proximity of substituents may influence intramolecular interactions and reactivity .
- 3-Bromo-1-methylquinolin-1-ium Iodide (): A bromine atom at position 3 and a methyl group at position 1. Bromine’s electronegativity and polarizability could enhance intermolecular interactions or alter redox behavior .
Physical and Chemical Properties
Functional and Application Differences
- Material Science : Lepidine Isoamyl Iodide’s hydrophobic alkyl chain may suit applications in perovskite solar cells (as seen in ’s potassium iodide passivation studies) or ionic liquids .
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